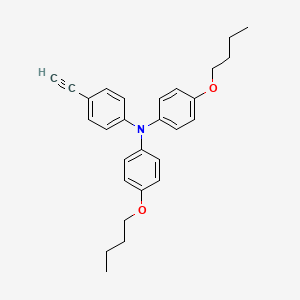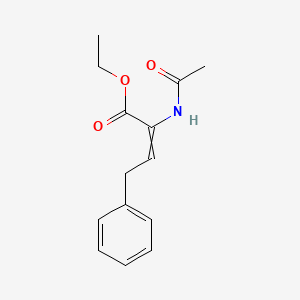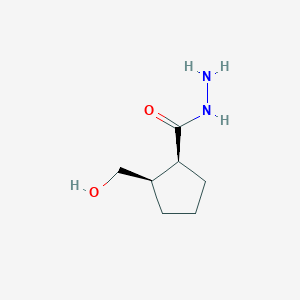![molecular formula C7H5N3 B14242062 5,8-Methanoimidazo[1,5-A]pyrazine CAS No. 386264-41-1](/img/structure/B14242062.png)
5,8-Methanoimidazo[1,5-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Methanoimidazo[1,5-A]pyrazine: is a heterocyclic compound that features a fused ring system combining imidazole and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Methanoimidazo[1,5-A]pyrazine typically involves cyclocondensation reactions. One common method includes the reaction of imidazole derivatives with pyrazine derivatives under specific conditions that promote the formation of the fused ring system. Cycloaddition and oxidative cyclization are also employed in the synthesis of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using readily available starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Methanoimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.
Aplicaciones Científicas De Investigación
5,8-Methanoimidazo[1,5-A]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It is explored for use in materials science, particularly in the development of novel polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 5,8-Methanoimidazo[1,5-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
- Imidazo[1,5-A]pyridine
- Imidazo[1,5-A]pyrimidine
- Imidazo[1,5-A]pyrazole
Comparison: 5,8-Methanoimidazo[1,5-A]pyrazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
386264-41-1 |
|---|---|
Fórmula molecular |
C7H5N3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2,4,8-triazatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C7H5N3/c1-5-2-9-6(1)7-3-8-4-10(5)7/h2-4H,1H2 |
Clave InChI |
AUCGCCXVRLNVPT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=C1C3=CN=CN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)


![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)


![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)

![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)

![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
